2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole
CAS No.: 2640948-89-4
Cat. No.: VC11849039
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640948-89-4 |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C21H25N5O2/c1-4-26-18-8-6-5-7-17(18)22-21(26)25-11-15-9-24(10-16(15)12-25)20(27)19-13(2)23-28-14(19)3/h5-8,15-16H,4,9-12H2,1-3H3 |
| Standard InChI Key | KNCYPPMMKAYEMI-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(ON=C5C)C |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(ON=C5C)C |
Introduction
Structural Overview
This compound combines several structural features:
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Benzodiazole Core: A bicyclic aromatic system containing nitrogen atoms, known for its bioactivity in pharmaceuticals.
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Octahydropyrrolo[3,4-c]pyrrole Moiety: A fused bicyclic amine structure contributing rigidity and potential biological activity.
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Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms, often associated with antimicrobial and anti-inflammatory properties.
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Dimethyl Substituents: These groups enhance the lipophilicity of the molecule, potentially improving membrane permeability.
The integration of these fragments suggests a molecule with diverse pharmacological potential.
Synthesis
The synthesis of such a compound typically involves multistep organic reactions. Although specific protocols for this compound are unavailable in the cited literature, analogous compounds can be synthesized using the following strategies:
General Synthetic Pathway
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Formation of the Benzodiazole Core:
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Starting from o-phenylenediamine derivatives, cyclization with carboxylic acids or esters under acidic conditions forms the benzodiazole nucleus.
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Construction of the Octahydropyrrolo[3,4-c]pyrrole Unit:
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This moiety can be synthesized via Paal–Knorr reactions or reductive amination methods involving diketones and amines.
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Oxazole Ring Formation:
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Oxazoles are typically constructed by cyclodehydration of α-hydroxyamides or α-haloketones with amides.
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Coupling Reactions:
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The individual fragments are linked using coupling agents like HATU or EDC in solvents such as dichloromethane (DCM) under basic conditions (e.g., DIPEA).
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Pharmacological Activity
Compounds with similar structures exhibit diverse biological activities:
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Antimicrobial Properties: Oxazole derivatives are known to inhibit bacterial and fungal growth.
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Anticancer Potential: Benzodiazole cores have shown promise in disrupting cancer cell proliferation.
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CNS Activity: The bicyclic amine structure may interact with neurotransmitter systems.
Drug Development
The combination of lipophilic (dimethyl groups) and polar (oxazole and benzodiazole) regions suggests good pharmacokinetic properties, including membrane permeability and bioavailability.
Research Insights
While no direct studies on this compound were found in the cited literature, related heterocyclic compounds have been extensively studied:
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Oxazole derivatives have demonstrated significant antibacterial activity against phytopathogenic bacteria .
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Benzodiazoles are well-documented for their role as enzyme inhibitors and receptor modulators .
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Fused bicyclic amines like octahydropyrrolo[3,4-c]pyrroles are emerging as scaffolds in medicinal chemistry due to their conformational rigidity .
Challenges
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Synthetic Complexity: The multistep synthesis requires precise control over reaction conditions to achieve high yields.
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Limited Data: Further research is required to elucidate its biological profile and optimize its properties.
Future Directions
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Molecular Docking Studies: Computational modeling can predict its interaction with biological targets.
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Bioassays: Screening against bacterial, fungal, and cancer cell lines will help uncover its therapeutic potential.
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Derivatization: Modifying substituents on the benzodiazole or oxazole rings could enhance activity or reduce toxicity.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential bioactivities.
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